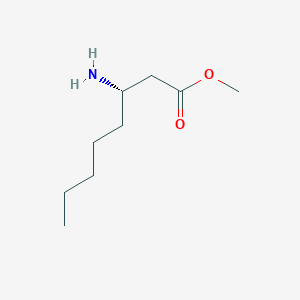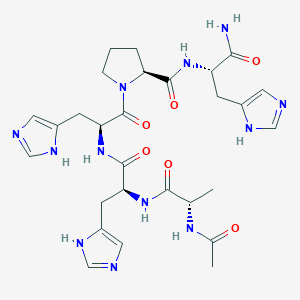
2,2',2''-Phosphanetriyltris(1-benzyl-1H-imidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1-benzyl-1H-imidazole-2-yl)phosphine is a complex organic compound that features a phosphine core bonded to three 1-benzyl-1H-imidazole-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-benzyl-1H-imidazole-2-yl)phosphine typically involves the reaction of phosphine precursors with 1-benzyl-1H-imidazole-2-yl derivatives. One common method includes the use of a phosphine chloride, which reacts with the imidazole derivative in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: While specific industrial production methods for Tris(1-benzyl-1H-imidazole-2-yl)phosphine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as solvent choice and temperature control, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Tris(1-benzyl-1H-imidazole-2-yl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The imidazole rings can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the substituents introduced, various substituted imidazole derivatives can be formed.
Aplicaciones Científicas De Investigación
Tris(1-benzyl-1H-imidazole-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-organic frameworks (MOFs) and as a stabilizing agent for metal catalysts.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is utilized in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which Tris(1-benzyl-1H-imidazole-2-yl)phosphine exerts its effects is largely dependent on its ability to coordinate with metal ions. The phosphine and imidazole groups can donate electron density to metal centers, stabilizing them and facilitating various catalytic processes. This coordination can influence the reactivity and selectivity of the metal center, making it a valuable ligand in catalysis.
Comparación Con Compuestos Similares
Tris(1H-imidazole-2-yl)phosphine: Lacks the benzyl substituents, which can affect its solubility and reactivity.
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Contains phenyl groups, which can enhance its stability and electronic properties.
Uniqueness: Tris(1-benzyl-1H-imidazole-2-yl)phosphine is unique due to the presence of benzyl groups, which can influence its solubility, reactivity, and ability to form stable complexes with metals. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Propiedades
Número CAS |
799248-20-7 |
|---|---|
Fórmula molecular |
C30H27N6P |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
tris(1-benzylimidazol-2-yl)phosphane |
InChI |
InChI=1S/C30H27N6P/c1-4-10-25(11-5-1)22-34-19-16-31-28(34)37(29-32-17-20-35(29)23-26-12-6-2-7-13-26)30-33-18-21-36(30)24-27-14-8-3-9-15-27/h1-21H,22-24H2 |
Clave InChI |
KOKQWXYIEBIGNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CN=C2P(C3=NC=CN3CC4=CC=CC=C4)C5=NC=CN5CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)

![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)



![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)

